3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 923234-00-8
Cat. No.: VC6220413
Molecular Formula: C21H15ClFN3O2
Molecular Weight: 395.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923234-00-8 |
|---|---|
| Molecular Formula | C21H15ClFN3O2 |
| Molecular Weight | 395.82 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
| Standard InChI Key | IHCRLMIYPDNXBY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
3-(4-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 923234-00-8) is defined by the molecular formula C₂₁H₁₅ClFN₃O₂ and a molecular weight of 395.82 g/mol. Its IUPAC name reflects the substitution pattern: a pyrido[3,2-d]pyrimidine-2,4-dione core functionalized with 4-chlorobenzyl and 4-fluorobenzyl groups at the N1 and N3 positions, respectively.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅ClFN₃O₂ |
| Molecular Weight | 395.82 g/mol |
| CAS Registry Number | 923234-00-8 |
| SMILES | C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |
| InChI Key | IHCRLMIYPDNXBY-UHFFFAOYSA-N |
The presence of electron-withdrawing chlorine and fluorine atoms on the benzyl groups influences the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets .
Spectroscopic Characterization
While explicit spectral data for this compound remains unpublished, analogous pyrido[3,2-d]pyrimidine derivatives are typically characterized via:
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¹H/¹³C NMR: Resonances corresponding to aromatic protons (δ 7.0–8.5 ppm), carbonyl groups (δ 160–170 ppm), and aliphatic benzyl chains (δ 3.5–5.0 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
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Mass Spectrometry: Molecular ion peaks at m/z 395.82 with fragmentation patterns indicative of halogen loss.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic transformations, as inferred from related pyrido-pyrimidine syntheses :
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Core Formation: Condensation of aminopyridine derivatives with urea or thiourea to construct the pyrimidine ring.
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Functionalization: Sequential N-alkylation using 4-chlorobenzyl and 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃, DMF).
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Oxidation: Conversion of thione intermediates to diones using oxidizing agents like H₂O₂ or mCPBA .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl₃, reflux, 6h | 75% | |
| 2 | K₂CO₃, DMF, 80°C, 12h | 68% | |
| 3 | H₂O₂, AcOH, rt, 4h | 82% |
Challenges and Solutions
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Regioselectivity: Competing alkylation at multiple nitrogen sites necessitates careful stoichiometric control .
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures is employed to isolate the target compound.
Biological Activity and Mechanism
Enzyme Inhibition Profiles
Pyrido[3,2-d]pyrimidine derivatives exhibit broad-spectrum inhibitory activity against kinases (e.g., PI3K, mTOR) and dihydrofolate reductase (DHFR) . While direct data for this compound is limited, structural analogs demonstrate:
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IC₅₀ Values: 0.5–10 μM against cancer cell lines (e.g., MCF-7, A549) .
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Selectivity: Preferential inhibition of BCR-ABL over non-cancerous cells .
Putative Mechanism of Action
The compound’s dione moiety may chelate Mg²⁺ ions in ATP-binding pockets, while halogenated benzyl groups enhance hydrophobic interactions with kinase domains . Computational docking studies suggest affinity for the DFG-out conformation of tyrosine kinases .
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| EVT-11547998 | PI3Kγ | 0.89 | HeLa |
| VC6220413 | DHFR | 2.1 | MCF-7 |
Antimicrobial Prospects
Halogenated pyrido-pyrimidines show promise against Toxoplasma gondii (IC₅₀: 0.3 μM) and Pneumocystis carinii by targeting folate synthesis .
Research Applications and Future Directions
Drug Development
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Lead Optimization: Modifications at C8 (e.g., pyrazole substituents) improve solubility and potency .
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Combination Therapy: Synergy with cisplatin and doxorubicin observed in preclinical models .
Computational Modeling
QSAR studies highlight the critical role of Cl/F substitution in modulating logP and bioavailability .
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